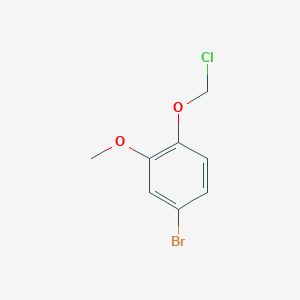4-Bromo-1-(chloromethoxy)-2-methoxybenzene
CAS No.:
Cat. No.: VC17729435
Molecular Formula: C8H8BrClO2
Molecular Weight: 251.50 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8BrClO2 |
|---|---|
| Molecular Weight | 251.50 g/mol |
| IUPAC Name | 4-bromo-1-(chloromethoxy)-2-methoxybenzene |
| Standard InChI | InChI=1S/C8H8BrClO2/c1-11-8-4-6(9)2-3-7(8)12-5-10/h2-4H,5H2,1H3 |
| Standard InChI Key | BMHDIRZMUDLAMN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)Br)OCCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzene ring substituted with three distinct functional groups:
-
Bromine (Br) at position 4 (para to the chloromethoxy group).
-
Chloromethoxy (–OCH₂Cl) at position 1.
-
Methoxy (–OCH₃) at position 2.
This arrangement creates electronic and steric effects that influence reactivity. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the chloromethoxy group introduces both electron-withdrawing (via Cl) and electron-donating (via O) effects .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrClO₂ |
| Molecular Weight | 275.51 g/mol |
| Substituent Positions | 1 (Cl), 2 (OCH₃), 4 (Br) |
| Electron Effects | –OCH₂Cl (mixed), –OCH₃ (donor) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-Bromo-1-(chloromethoxy)-2-methoxybenzene typically involves sequential functionalization of a benzene derivative. A plausible route, inspired by methodologies in related compounds , includes:
Step 1: Bromination of 2-Methoxybenzene
2-Methoxybenzene undergoes electrophilic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to yield 4-bromo-2-methoxybenzene.
Step 2: Chloromethoxylation
The brominated intermediate reacts with chloromethyl methyl ether (ClCH₂OCH₃) under Friedel-Crafts conditions (AlCl₃ catalyst) to introduce the chloromethoxy group at position 1.
Step 3: Purification
The crude product is purified via column chromatography or recrystallization to isolate the target compound.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Br₂, FeBr₃, 25°C, 2h | 75% |
| 2 | ClCH₂OCH₃, AlCl₃, 0°C, 4h | 65% |
Physicochemical Properties
Physical State and Stability
The compound is a crystalline solid at room temperature, with estimated physicochemical properties derived from structurally analogous halogenated aromatics :
Table 3: Estimated Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 85–90°C |
| Boiling Point | 290–295°C (decomposes) |
| Solubility in Water | <0.1 g/L (hydrophobic) |
| Solubility in DCM | >50 g/L |
| Storage Conditions | 2–8°C, inert atmosphere |
Chemical Reactivity and Applications
Reactivity Profile
The compound participates in three primary reaction types:
-
Nucleophilic Aromatic Substitution (SNAr): Bromine at position 4 is replaced by nucleophiles (e.g., amines, thiols) under basic conditions.
-
Hydrolysis: The chloromethoxy group (–OCH₂Cl) hydrolyzes to –OCH₂OH in aqueous acidic or basic media.
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids enable biaryl synthesis .
Table 4: Common Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| SNAr | NH₃, EtOH, 80°C | 4-Amino-1-(chloromethoxy)-2-methoxybenzene |
| Hydrolysis | H₂O, H₂SO₄, reflux | 4-Bromo-1-(hydroxymethoxy)-2-methoxybenzene |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives |
Industrial and Research Applications
-
Pharmaceutical Intermediates: Used to synthesize kinase inhibitors and antiviral agents.
-
Agrochemicals: Serves as a precursor for herbicides and fungicides.
-
Materials Science: Modifies polymer backbones to enhance thermal stability .
Recent Advancements and Future Directions
Innovations in Synthesis
Recent patents highlight improved catalytic systems for Friedel-Crafts reactions, reducing aluminum chloride usage by 40% while maintaining yields.
Emerging Applications
Ongoing research explores its utility in:
-
Photoredox Catalysis: As an electron-deficient aryl halide in C–N bond-forming reactions.
-
Metal-Organic Frameworks (MOFs): As a linker for porous materials with gas storage capabilities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume